molecular formula C18H22O2 B14287284 Phenol, 4-(4-(2-ethylbutyl)phenoxy)- CAS No. 125797-08-2

Phenol, 4-(4-(2-ethylbutyl)phenoxy)-

Cat. No.: B14287284
CAS No.: 125797-08-2
M. Wt: 270.4 g/mol
InChI Key: SIYTWXQHQPJKSF-UHFFFAOYSA-N
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Description

Phenol, 4-(4-(2-ethylbutyl)phenoxy)- is a phenolic derivative characterized by a central phenol ring substituted with a phenoxy group at the para position, which itself is further substituted with a branched 2-ethylbutyl chain. This structure combines the aromatic reactivity of phenol with the hydrophobic and steric effects of the 2-ethylbutyl substituent.

Properties

CAS No.

125797-08-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[4-(2-ethylbutyl)phenoxy]phenol

InChI

InChI=1S/C18H22O2/c1-3-14(4-2)13-15-5-9-17(10-6-15)20-18-11-7-16(19)8-12-18/h5-12,14,19H,3-4,13H2,1-2H3

InChI Key

SIYTWXQHQPJKSF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- can be achieved through several methods. One common method involves the reaction of phenol with 4-(2-ethylbutyl)phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(4-(2-ethylbutyl)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phenol group to a quinone structure.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: Electrophilic aromatic substitution reactions are common for phenols.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations that produce active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Phenol, 4-(4-(2-ethylbutyl)phenoxy)- with structurally related phenolic and phenoxy-substituted compounds, emphasizing differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Unique Features
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- C₁₈H₂₂O₂ 2-ethylbutyl, phenoxy Branched alkyl chain enhances hydrophobicity and steric hindrance.
4-[4-(2-Hydroxypropoxy)phenoxy]phenol C₁₅H₁₆O₄ Hydroxypropoxy, phenoxy Hydroxypropoxy group increases hydrophilicity and hydrogen-bonding capacity .
Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride C₁₄H₁₆ClNO₂ Aminoethyl, hydrochloride Amino group enables protonation; hydrochloride enhances solubility .
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate C₁₁H₁₃FO₃ Fluoro, methyl, ethoxycarbonyl Electron-withdrawing fluoro group alters reactivity and bioactivity .
4-Phenoxyphenol C₁₂H₁₀O₂ Phenoxy Simpler structure lacks alkyl chains, reducing hydrophobicity .

Key Comparative Insights

Hydrophobicity and Solubility The 2-ethylbutyl chain in Phenol, 4-(4-(2-ethylbutyl)phenoxy)- confers higher hydrophobicity compared to hydroxypropoxy or aminoethyl derivatives (e.g., 4-[4-(2-Hydroxypropoxy)phenoxy]phenol), which exhibit greater water solubility due to polar functional groups . Halogenated analogs, such as Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate, show intermediate solubility influenced by electronegative substituents .

Biological Activity Aminoethyl derivatives (e.g., Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride) demonstrate enhanced bioactivity in enzyme inhibition and antibacterial assays due to protonatable amino groups . Phenol, 4-(4-(2-ethylbutyl)phenoxy)-’s branched alkyl chain may enhance membrane permeability, a trait critical for drug delivery or pesticide formulations .

Synthetic Flexibility Phenoxy-phenol derivatives with shorter alkyl chains (e.g., 4-Phenoxyphenol) are synthesized via simpler nucleophilic substitutions, while branched analogs require controlled reaction conditions to avoid steric interference . Halogenated variants (e.g., Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate) often employ electrophilic aromatic substitution or coupling reactions .

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